Tetrahydroharman
Overview
Description
Tetrahydroharman, also known as 1-methyl-1,2,3,4-tetrahydro-β-carboline, is a naturally occurring alkaloid found in various plants. It is a member of the β-carboline family, which is known for its diverse biological activities. This compound is particularly notable for its presence in the roots of Calligonum minimum and the bark of Elaeagnus angustifolia . This compound has been studied for its potential pharmacological effects, including its ability to lower blood pressure .
Scientific Research Applications
Tetrahydroharman has a wide range of applications in scientific research:
Mechanism of Action
Future Directions
Tetrahydroharman, being a part of the β-carboline alkaloids family, has been the focus of interest due to their diverse biological activities . The growing potential inherent in them encourages many researchers to address the challenges of the synthesis of natural products containing complex β-carboline frameworks . This suggests that future research directions may involve further exploration of its synthesis and potential biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydroharman can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-β-carboline structure . Another method involves the reduction of harmine or harmaline using hydrogenation or other reducing agents .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the roots of Calligonum minimum or the bark of Elaeagnus angustifolia . The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Tetrahydroharman undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form harmine or harmaline.
Reduction: Reduction of harmine or harmaline can yield this compound.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom in the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Harmine or harmaline.
Reduction: this compound.
Substitution: Various substituted tetrahydro-β-carbolines.
Comparison with Similar Compounds
Harmine: Another β-carboline alkaloid with similar pharmacological properties.
Harmaline: Known for its monoamine oxidase inhibitory activity.
Harmalol: Exhibits antioxidant properties and is structurally related to tetrahydroharman.
Uniqueness: this compound is unique due to its specific hypotensive effects and its presence in certain plant species . While harmine and harmaline are more commonly studied for their psychoactive properties, this compound’s primary research focus has been on its cardiovascular effects .
Properties
IUPAC Name |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIJOZBIVDCQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027440 | |
Record name | 1,2,3,4-Tetrahydroharmane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2506-10-7, 525-40-6 | |
Record name | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2506-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calligonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydroharmane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydroharman | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydroharmane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROHARMANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CLK26X7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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